

Sardomozide dihydrochloride specificity against ODC and DAO

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Compound Focus: Sardomozide dihydrochloride

CAS No.: 138794-73-7

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Known Inhibitors of ODC and DAO

The tables below summarize key inhibitors for ODC and DAO, which are often studied as separate targets rather than being inhibited by a single molecule.

Table 1: Characterized ODC (Ornithine Decarboxylase) Inhibitors

Inhibitor Name	Type of Inhibition	Key Characteristics & Experimental Context
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| **DFMO (α -difluoromethylornithine)** [1] [2] | Irreversible, suicide inhibitor | - The most widely used and FDA-approved ODC inhibitor.

- Used in studies on isolated rat enterocytes to show that ODC inhibition can also reduce DAO activity [2].
- Poor pharmacokinetics (fast excretion, short half-life) is a noted limitation [1]. | | **SAM486A (CGP48664)** [3] | Potent and specific inhibitor | - A second-generation inhibitor of AdoMetDC, an enzyme downstream of ODC in polyamine synthesis. Its effect is studied in neuroblastoma cell lines (e.g., SK-N-SH, IMR-32) [3]. |

Table 2: Characterized DAO (Diamine Oxidase) Inhibitors and Substrates

Substance Name	Interaction with DAO	Key Characteristics & Experimental Context
Aminoguanidine [3]	Inhibitor	- Used in cell culture (e.g., neuroblastoma studies) at 1 mM concentration to inhibit serum polyamine oxidation [3].

| **Putrescine & Cadaverine** [4] [5] | Competitive substrates | - **Putrescine** and **cadaverine** significantly delay histamine degradation by DAO *in vitro* [4] [5].

- At a 20:1 ratio (amine:histamine), they reduce DAO's histamine degradation by 70% and 80%, respectively [4]. | | **Chloroquine & Clavulanic acid** [6] | Inhibitors | - In an *in vitro* test with purified human DAO, these drugs showed the greatest inhibition potential (>90%) [6]. | | **Cimetidine & Verapamil** [6] | Inhibitors | - Showed inhibition of human DAO activity of approximately 50% *in vitro* [6]. |

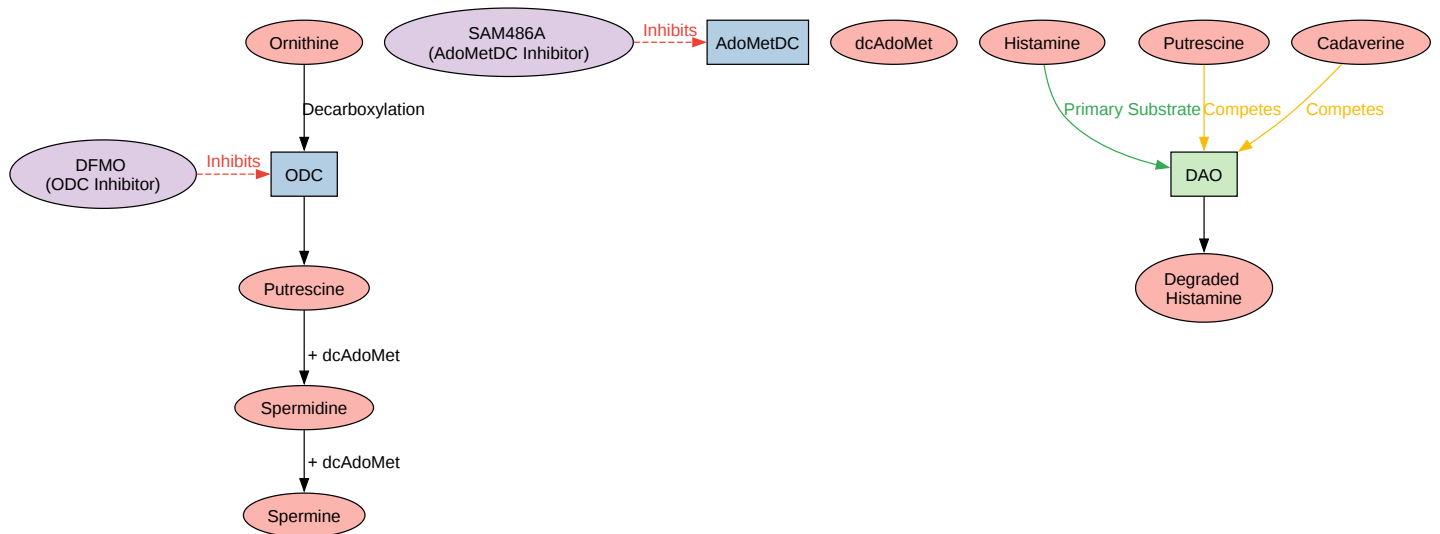
Experimental Insights into DAO Function

Understanding how DAO activity is measured and what factors influence it is crucial for assessing any inhibitor's effect.

- **DAO Activity Assay:** A common method to determine DAO activity *in vitro* involves measuring the degradation rate of amine substrates. In a typical protocol, purified DAO is homogenized in a phosphate buffer (pH 7.2) and incubated with the substrate (e.g., histamine) at 37°C under constant stirring. Aliquots are taken at timed intervals, the reaction is stopped with acid, and the remaining amine concentration is analyzed via techniques like UHPLC to calculate the degradation rate [4] [5].
- **Competitive Interference:** Research confirms that other biogenic amines can act as competitive substrates for DAO. This competition can compromise histamine degradation, potentially explaining why variable amounts of dietary histamine trigger symptoms and why foods without histamine but high in other amines (like putrescine) can cause issues in sensitive individuals [4] [5].

The Polyamine Metabolism Pathway

The following diagram illustrates the metabolic pathway involving ODC and DAO, showing the role of key inhibitors.



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This diagram shows that ODC is a key enzyme in polyamine synthesis, and its inhibitor DFMO is well-established. DAO, on the other hand, primarily regulates histamine and putrescine levels, and its activity can be compromised by competitive substrates like putrescine and cadaverine, rather than a single specific drug inhibitor.

How to Proceed with Your Research

Since specific data on **sardomozide dihydrochloride** is not readily available, I suggest the following steps to build your comparison guide:

- **Verify the Compound Name:** Double-check the name "**sardomozide dihydrochloride**." It is possible the name is spelled differently, is an obsolete code, or is an internal compound name from a specific pharmaceutical company.
- **Search Patent Databases:** Investigate specialized patent databases (like USPTO, WIPO, or Espacenet). New or proprietary inhibitors are often disclosed in patent applications long before detailed studies appear in academic journals.
- **Consult Specialized Resources:** Use pharmacological knowledgebases such as the **IUPHAR/BPS Guide to PHARMACOLOGY** (www.guidetopharmacology.org) [7], which provides detailed information on established drug targets and their ligands.

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To cite this document: Smolecule. [Sardomozide dihydrochloride specificity against ODC and DAO].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548218#sardomozide-dihydrochloride-specificity-against-odc-and-dao>]

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